Uracil-5-carboxylic acid monohydrate
Description
Significance of Uracil-5-carboxylic Acid in Biochemical and Pharmacological Contexts
Uracil-5-carboxylic acid, also known as isoorotic acid, is recognized as an endogenous metabolite, meaning it is found naturally within living organisms. nih.govselleckchem.com Its primary biochemical significance lies in its role within the pyrimidine (B1678525) salvage pathway. researchgate.netsfb1309.de In this pathway, the enzyme uracil-5-carboxylate (B88723) decarboxylase catalyzes the conversion of uracil-5-carboxylate into uracil (B121893) and carbon dioxide. nih.govqmul.ac.uk This enzymatic reaction is a crucial step in the recycling of pyrimidine bases for the synthesis of nucleotides.
From a pharmacological standpoint, uracil-5-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules with therapeutic potential. nih.gov Its structure allows for modifications at various positions, leading to the creation of derivatives with a wide range of biological activities. nih.gov Researchers have synthesized numerous derivatives, including esters and amides, and investigated their potential as inhibitors of enzymes like DNA polymerases and reverse transcriptases, which are critical for the replication of viruses such as HIV. researchgate.net The study of these derivatives is a vibrant area of medicinal chemistry, aimed at developing new antiviral and anticancer agents. nih.govjapsonline.com For instance, derivatives of 5-substituted uracils have shown inhibitory activity against HIV-1, herpes viruses, and other pathogens. mdpi.com
Overview of its Role as a Pyrimidine Nucleobase Derivative
Uracil-5-carboxylic acid is fundamentally a derivative of uracil, one of the four main nucleobases in ribonucleic acid (RNA). hoffmanlab.org It is structurally defined as uracil with a carboxylic acid group attached at the fifth position of the pyrimidine ring. ebi.ac.uk This substitution significantly influences the molecule's chemical properties and biological activity compared to its parent compound, uracil. The presence of the carboxylic acid group, for example, can enhance the molecule's ability to form hydrogen bonds, which can affect its solubility and interactions with biological targets. rsc.org
As a pyrimidine analogue, uracil-5-carboxylic acid can be utilized by cells in metabolic pathways. For example, esters of 5-carboxyuracil have been shown to be substrates for the enzyme thymidine (B127349) phosphorylase, which allows for the enzymatic synthesis of novel modified nucleosides. researchgate.net This highlights its role as a precursor molecule that can be enzymatically processed to generate other important biological molecules. The study of how this derivative is recognized and processed by cellular machinery provides valuable insights into the specificity and mechanisms of the enzymes involved in nucleotide metabolism.
Current Research Trajectories and Academic Relevance
Current research on uracil-5-carboxylic acid and its derivatives is multifaceted and continues to expand. One major focus is the rational design and synthesis of novel analogues with enhanced pharmacological properties. rsc.org Scientists are exploring how different chemical modifications to the uracil-5-carboxylic acid scaffold affect the resulting compounds' bioactivity, with the goal of developing more potent and selective drugs. nih.gov This includes the synthesis of hybrid molecules where uracil-5-carboxylic acid derivatives are combined with other pharmacophores to create agents with improved anticancer or antiviral efficacy. japsonline.com
Another significant area of research involves the detailed study of the enzymatic mechanisms that process uracil-5-carboxylic acid. For instance, quantum chemical and molecular mechanics calculations have been employed to understand the precise mechanism of its decarboxylation by iso-orotate decarboxylase. researchgate.netsfb1309.de This fundamental research not only clarifies a specific biochemical reaction but also provides insights that could be applicable to understanding related enzymatic processes, such as the potential decarboxylation of 5-carboxy cytosine in DNA demethylation pathways. researchgate.netsfb1309.de Furthermore, uracil-5-carboxylic acid has been used in the development of sensitive analytical methods, such as for the visual sensing of melamine (B1676169) at very low concentrations. sigmaaldrich.com
The academic relevance of uracil-5-carboxylic acid monohydrate is therefore rooted in its dual role as a naturally occurring metabolite and a versatile synthetic precursor. Its study contributes to a deeper understanding of fundamental biochemical pathways and provides a platform for the discovery of new therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of Uracil-5-carboxylic Acid
| Property | Value | Source |
| Chemical Formula | C₅H₄N₂O₄ | hoffmanlab.org |
| Molecular Weight | 156.10 g/mol | hoffmanlab.org |
| Appearance | White to off-white powder | - |
| Melting Point | 283 °C (decomposes) | sigmaaldrich.com |
| Synonyms | Isoorotic acid, 5-Carboxyuracil | selleckchem.comhoffmanlab.orgsigmaaldrich.com |
Table 2: Key Enzymes and Reactions Involving Uracil-5-carboxylic Acid
| Enzyme | Reaction | Biological Pathway | Significance | Source |
| Uracil-5-carboxylate decarboxylase | Uracil-5-carboxylate → Uracil + CO₂ | Pyrimidine Salvage Pathway | Key step in the recycling of pyrimidine bases. | nih.govqmul.ac.uk |
| Thymidine phosphorylase | (Esters of 5-carboxyuracil) → Modified Nucleosides | Nucleoside Synthesis | Allows for the enzymatic synthesis of novel nucleoside analogues. | researchgate.net |
| Thymine (B56734) 7-hydroxylase | 5-Formyluracil (B14596) → Uracil-5-carboxylic acid | - | Enzymatic synthesis of uracil-5-carboxylic acid. | sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-2(4(9)10)1-6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMYNECKRWOZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610873 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69727-34-0 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic and Metabolic Pathways of Uracil 5 Carboxylic Acid
Role as an Intermediate in Pyrimidine (B1678525) Biosynthesis and Degradation
Uracil-5-carboxylic acid, also known as isoorotic acid, serves as a key intermediate in the thymidine (B127349) salvage pathway, a metabolic route that recycles pyrimidine bases. creative-proteomics.comnih.gov This pathway is distinct from the de novo synthesis of pyrimidines, where simple precursor molecules are assembled to create the pyrimidine ring. creative-proteomics.com In the salvage pathway, uracil-5-carboxylic acid is the penultimate product before the formation of uracil (B121893), a fundamental component of ribonucleic acid (RNA). nih.govnih.gov Its position as an intermediate underscores the cell's ability to conserve energy and resources by reusing components from the breakdown of nucleic acids.
The degradation aspect of its role is evident in the catabolism of thymine (B56734). In some organisms, thymine is sequentially oxidized to form 5-hydroxymethyluracil (B14597), 5-formyluracil (B14596), and finally uracil-5-carboxylic acid. creative-proteomics.com The subsequent decarboxylation of uracil-5-carboxylic acid to uracil represents a final step in converting a DNA-specific base (thymine) into an RNA-specific base (uracil), which can then be further catabolized or re-enter anabolic pathways. researchgate.netresearchgate.net
Enzymatic Transformations Involving Uracil-5-carboxylic Acid
The metabolic journey of uracil-5-carboxylic acid is orchestrated by specific enzymes that catalyze its formation and subsequent conversion. These enzymatic steps are crucial for maintaining the balance of pyrimidine pools within the cell.
Conversion from 5-Formyluracil by Thymine 7-Hydroxylase
The formation of uracil-5-carboxylic acid from 5-formyluracil is catalyzed by the enzyme thymine 7-hydroxylase. creative-proteomics.com This enzyme is a member of the Fe(II) and α-ketoglutarate-dependent dioxygenase family. creative-proteomics.com The reaction involves the oxidation of the formyl group at the 5th position of the uracil ring to a carboxyl group. creative-proteomics.com
Research on Neurospora crassa has provided significant insights into the function of thymine 7-hydroxylase. The enzyme exhibits varied binding affinities for its different substrates in the thymine degradation pathway.
Binding Affinities of *Neurospora crassa Thymine 7-Hydroxylase (NcT7H)*
| Substrate | Dissociation Constant (Kd) in µM | Relative Affinity |
|---|---|---|
| Thymine (T) | Comparable to 5-hydroxymethyluracil | High |
| 5-hydroxymethyluracil (5hmU) | Comparable to Thymine | High |
| 5-formyluracil (5fU) | ~3-fold lower than T and 5hmU | Moderate |
Data derived from biochemical studies on NcT7H, which catalyzes the sequential oxidation of thymine to uracil-5-carboxylic acid. creative-proteomics.com
Relationship to Orotic Acid Metabolism
Uracil-5-carboxylic acid is an isomer of orotic acid (uracil-6-carboxylic acid), a key intermediate in the de novo pyrimidine biosynthetic pathway. nih.govqmul.ac.uk Despite their structural similarity, their metabolic roles are distinct and they are processed by different enzymatic pathways.
Orotic acid is synthesized from dihydroorotate (B8406146) and is subsequently converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate (B1227488) phosphoribosyltransferase. nih.govnih.gov In contrast, uracil-5-carboxylic acid is a product of thymine degradation and is not a substrate for the enzymes of the de novo pathway. nih.gov Instead, it is specifically targeted by isoorotate decarboxylase (also known as uracil-5-carboxylate (B88723) decarboxylase), which catalyzes its conversion to uracil. researchgate.netqmul.ac.ukfrontiersin.org This enzyme is inactive on orotic acid, highlighting the specificity of these metabolic routes. frontiersin.org
Comparison of Uracil-5-Carboxylic Acid and Orotic Acid Metabolism
| Feature | Uracil-5-Carboxylic Acid (Isoorotic Acid) | Orotic Acid (Uracil-6-Carboxylic Acid) |
|---|---|---|
| Metabolic Pathway | Thymidine salvage pathway (catabolic) | De novo pyrimidine biosynthesis (anabolic) |
| Precursor | 5-Formyluracil | Dihydroorotate |
| Key Enzyme (Formation) | Thymine 7-hydroxylase | Dihydroorotate dehydrogenase |
| Key Enzyme (Conversion) | Isoorotate decarboxylase | Orotate phosphoribosyltransferase |
| Product of Conversion | Uracil | Orotidine-5'-monophosphate (OMP) |
This table highlights the distinct metabolic functions and enzymatic processing of the two uracil carboxylic acid isomers. nih.govnih.govnih.govfrontiersin.org
Intersections with DNA and RNA Synthesis Pathways
The metabolic pathway of uracil-5-carboxylic acid intersects with DNA and RNA synthesis primarily through its end product, uracil. nih.gov Uracil is a fundamental building block of RNA. wikipedia.org Following its formation from uracil-5-carboxylic acid, uracil can be converted to uridine (B1682114) monophosphate (UMP) by uracil phosphoribosyltransferase (UPRT). wikipedia.orgplos.org UMP is a precursor for other pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are essential for RNA synthesis. creative-proteomics.com
The connection to DNA synthesis is more indirect. Uracil is not typically found in DNA; it is replaced by thymine (5-methyluracil). wikipedia.org The synthesis of thymine nucleotides involves the methylation of a uracil derivative. Specifically, deoxyuridine monophosphate (dUMP) is converted to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase. This highlights how the uracil produced from the degradation pathway involving uracil-5-carboxylic acid can ultimately contribute to the pool of precursors for DNA synthesis after several enzymatic transformations. The presence of uracil in DNA is generally considered an error and is removed by repair mechanisms. nih.gov
Endogenous Occurrence and Biological Significance
Uracil-5-carboxylic acid is recognized as an endogenous metabolite, meaning it is found naturally within organisms. asm.org Its primary biological significance lies in its role within the thymidine salvage pathway, particularly in fungi like Neurospora crassa and Rhodotorula glutinis. creative-proteomics.comnih.gov This pathway allows the organism to efficiently recycle thymine, a component of DNA, into uracil for RNA synthesis or for further catabolism.
The decarboxylation of uracil-5-carboxylic acid to uracil is a critical step, as the accumulation of intermediates can be metabolically unfavorable. The enzyme responsible, isoorotate decarboxylase, ensures the efficient conversion to uracil. nih.govfrontiersin.org The study of this enzyme and its substrate, uracil-5-carboxylic acid, has also garnered interest due to its potential parallels with DNA demethylation pathways in mammals, where modified cytosine bases, including 5-carboxylcytosine, are processed. nih.govnih.gov While the direct role of uracil-5-carboxylic acid in mammalian metabolism is less defined than in fungi, its existence as an endogenous metabolite suggests it may have functions that are not yet fully understood.
Synthetic Methodologies and Derivatization Strategies for Uracil 5 Carboxylic Acid
Established and Novel Synthetic Routes for Uracil-5-carboxylic Acid
The synthesis of uracil-5-carboxylic acid, also known as isoorotic acid, can be approached through several established and emerging routes. One common method involves the enzymatic conversion of 5-formyluracil (B14596), a reaction catalyzed by thymine (B56734) 7-hydroxylase. google.com Another prominent pathway starts from barbituric acid or its derivatives. For instance, a process has been developed for preparing 5-substituted uracils from barbituric acid derivatives, highlighting an industrially advantageous route due to the low cost and accessibility of the starting materials. nih.gov This method involves converting a 5-substituted barbituric acid derivative into a mesylate, which is then reduced to the corresponding uracil (B121893) derivative. nih.gov
A notable synthetic strategy involves the direct synthesis of uracils from barbituric acids through a reaction mediated by samarium(II) iodide (SmI₂). This method proceeds via the generation of N-acyliminium ions from α-amino alcohols derived from barbituric acids, leading to C6-substituted 5,6-dihydrouracils with high stereoselectivity. guidechem.com These dihydrouracils can then be readily converted to the corresponding uracil derivatives. guidechem.com
Furthermore, uracil-5-carboxylic acid serves as a crucial intermediate in the biosynthesis of pyrimidine (B1678525) nucleotides, which are fundamental for the synthesis of DNA and RNA. lmaleidykla.lt It is a key precursor in the production of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). lmaleidykla.lt
Synthesis and Characterization of Uracil-5-carboxylic Acid Derivatives
The derivatization of uracil-5-carboxylic acid is a key strategy to modulate its physicochemical properties and biological activity. The carboxyl group at the 5-position and the nitrogen atoms of the pyrimidine ring are primary sites for chemical modification.
Preparation of Ester and Amide Analogs
Ester and amide analogs of uracil-5-carboxylic acid have been synthesized and characterized for various applications. A common and efficient method for the synthesis of 5-carboxyuracil esters is through a one-pot reaction using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) under mild conditions. researchgate.net This approach has been successfully employed to prepare a range of esters, including methyl, propyl, and butyl esters. researchgate.netresearchgate.net
The general procedure involves reacting uracil-5-carboxylic acid with an appropriate alcohol in the presence of DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dimethylformamide (DMF). researchgate.net The resulting esters are typically purified by column chromatography. researchgate.net
Similarly, amide derivatives can be prepared by reacting uracil-5-carboxylic acid with various amines. researchgate.net These synthetic routes provide access to a diverse library of uracil-5-carboxylic acid derivatives with potential applications in various fields of chemical and biological research. researchgate.net
Table 1: Synthesis of Uracil-5-carboxylic Acid Esters
| Ester Derivative | Alcohol Used | Coupling Agent | Catalyst | Yield (%) | Reference |
| Methyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate | Methanol | DCC | DMAP | 50 | researchgate.netresearchgate.net |
| Propyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate | Propanol | DCC | DMAP | 42 | researchgate.netresearchgate.net |
| Butyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate | Butanol | DCC | DMAP | 48 | researchgate.netresearchgate.net |
Synthesis of N1-Alkylated Uracil Derivatives
Alkylation at the N1 position of the uracil ring is another important modification that can significantly influence the compound's properties. Various methods have been developed for the selective N1-alkylation of uracil and its derivatives. One approach involves the reaction of N3-substituted pyrimidine derivatives with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in DMF at room temperature. researchgate.net This method has been shown to provide good yields of the N1-alkylated products. researchgate.net
Another strategy for N1-alkylation utilizes the Mitsunobu reaction. rsc.org This reaction allows for the selective alkylation of the N1 position under mild conditions. Additionally, uracil-5-carboxylic acid itself has been used as a starting material to synthesize N1-alkylated derivatives. google.com The ability to selectively introduce alkyl groups at the N1 position opens up avenues for creating a wide range of uracil-based compounds with tailored characteristics. researchgate.net
Enzymatic Synthesis Approaches Utilizing Uracil-5-carboxylic Acid Derivatives
Enzymatic synthesis offers a powerful and selective alternative to traditional chemical methods for the production of modified nucleosides. Uracil-5-carboxylic acid derivatives have proven to be valuable substrates in such enzymatic reactions.
Use as Substrates for Thymidine (B127349) Phosphorylase to Produce Modified Nucleosides
Esters of uracil-5-carboxylic acid, such as the methyl, ethyl, propyl, isopropyl, butyl, cyclohexyl, cyclooctyl, and prop-2-ynyl esters, have been identified as substrates for the enzyme thymidine phosphorylase. researchgate.net This enzyme can catalyze the transfer of the ribose group from a nucleoside donor to the uracil-5-carboxylic acid ester, leading to the formation of novel modified nucleosides. researchgate.net
This enzymatic approach provides a straightforward route to a variety of modified nucleosides that would be challenging to synthesize through conventional chemical methods. The ability to generate these complex molecules enzymatically is of significant interest for the development of new therapeutic agents and research tools. researchgate.net
Development of Novel Scaffolds for Multicomponent Solid Forms
The solid-state properties of a compound, such as solubility and stability, are critical for its practical applications. The formation of multicomponent solids, including cocrystals and salts, is a well-established strategy in crystal engineering to modify these properties.
The cocrystallization of uracil derivatives with various coformers has been explored to create novel solid forms with improved characteristics. nih.gov For instance, orotic acid and isoorotic acid (uracil-6-carboxylic acid and uracil-5-carboxylic acid, respectively) have been cocrystallized with a series of amine and pyridine-based coformers. nih.gov These studies have demonstrated that the formation of multicomponent solids can significantly enhance the solubility of the parent compounds. nih.gov
More specifically, uracil derivatives have been used to form halogen-bonded cocrystals with coformers like 1,2,4,5-tetrafluoro-3,6-diiodobenzene. calpaclab.com These cocrystals can be prepared using mechanochemical methods, such as solvent-drop grinding, as well as by solution crystallization. calpaclab.com The development of such multicomponent forms of uracil-5-carboxylic acid monohydrate and its derivatives is an active area of research aimed at producing materials with optimized physicochemical properties. nih.gov
Cocrystallization Strategies with Diverse Coformers
Cocrystallization relies on the predictable formation of intermolecular interactions, known as supramolecular synthons, between the active molecule and a coformer. researchgate.net For uracil-5-carboxylic acid, the primary functional groups available for these interactions are the carboxylic acid group and the cyclic imide group within the uracil ring, which can act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov The most common and robust interactions involve the formation of carboxylic acid-carboxylic acid homodimers or carboxylic acid-amide heterosynthons. sci-hub.seresearchgate.net The selection of an appropriate coformer is crucial and is often guided by principles such as hydrogen bond complementarity and the difference in pKa values between the components to favor cocrystal formation over salt formation. nih.govsysrevpharm.org
While specific research on cocrystals of this compound is emerging, studies on analogous uracil derivatives provide significant insight into potential coformer strategies. These strategies often involve selecting coformers that can form strong, predictable hydrogen or halogen bonds.
Key coformer strategies include:
Halogen Bond Donors : Halogen bonding is a highly directional non-covalent interaction that can be used to engineer crystal structures. nih.gov Research has shown that uracil derivatives, such as thymine, 1-ethyluracil, and 5-fluorouracil (B62378), can form cocrystals with the potent halogen bond donor 1,2,4,5-tetrafluoro-3,6-diiodobenzene. nih.gov In these structures, the carbonyl oxygen atoms of the uracil ring act as halogen bond acceptors. nih.gov This suggests that similar halogen-bonding coformers could be effective for uracil-5-carboxylic acid.
Complementary Heterocyclic Molecules : Coformers with complementary hydrogen bonding sites can form robust, multi-point interactions. For instance, the related compound 5-fluorocytosine (B48100) has been successfully cocrystallized with molecules like 6-aminoisocytosine and acyclovir, which possess donor-donor-acceptor sites that are complementary to the acceptor-acceptor-donor sites on the drug molecule, leading to stable heterodimers. nih.gov This highlights a strategy of using other heterocyclic molecules that can form multiple hydrogen bonds with the uracil-5-carboxylic acid framework.
Carboxylic Acids and Amides : Carboxylic acids are among the most frequently used coformers due to their ability to form strong hydrogen bonds. nih.govscispace.com They can interact with the carboxylic acid group of uracil-5-carboxylic acid to form acid-acid homodimers or with its uracil ring to form acid-amide heterosynthons. nih.gov Similarly, coformers containing amide groups, such as nicotinamide, are widely employed to engage in amide-amide or amide-acid hydrogen bonding patterns. nih.gov
The following table summarizes findings from cocrystallization studies on related uracil derivatives, illustrating the diversity of potential coformers.
Interactive Data Table: Examples of Cocrystals with Uracil Derivatives
| Uracil Derivative | Coformer | Stoichiometric Ratio | Key Supramolecular Synthon | Reference |
|---|---|---|---|---|
| Thymine | 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | 2:1 | N−H···O (homodimer), C=O···I (halogen bond) | nih.gov |
| 1-Ethyluracil | 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | 2:1 | N−H···O (homodimer), C=O···I (halogen bond) | nih.gov |
| 5-Fluorouracil | 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | 4:1 | N−H···O (tetramer), C=O···I (halogen bond) | nih.gov |
| 5-Fluorocytosine | 2-Aminopyrimidine | 1:1 | N−H···N, N−H···O (heterodimer) | nih.gov |
| 5-Fluorocytosine | 6-Aminoisocytosine | 1:1 | N−H···N, N−H···O (heterodimer) | nih.gov |
Mechanochemical Synthesis and Solvent Crystallization Techniques for Cocrystals
The formation of cocrystals can be achieved through several techniques, which are broadly classified into solvent-based crystallization and solid-state mechanochemical methods. ekb.eg The choice of method can influence the final crystalline phase (polymorph) and the efficiency of the synthesis. nih.gov
Solvent Crystallization Techniques
These traditional methods rely on the use of a liquid phase to facilitate the interaction and self-assembly of the cocrystal components.
Solvent Evaporation : This is one of the most common methods for preparing cocrystals, particularly for initial screening and for obtaining high-quality single crystals suitable for X-ray diffraction analysis. nih.govsysrevpharm.org The process involves dissolving stoichiometric amounts of the target compound and the coformer in a common solvent, followed by slow evaporation of the solvent to induce crystallization. ekb.eg
Slurry Conversion : In this method, a suspension of the cocrystal components is stirred in a solvent in which they are sparingly soluble. nih.gov The process relies on a solution-mediated phase transformation, where the components dissolve and the more thermodynamically stable cocrystal phase precipitates from the solution over time. nih.gov
Reaction Crystallization : This technique involves creating supersaturation with respect to the cocrystal by, for example, adding the active pharmaceutical ingredient (API) to a solution already saturated with the coformer. nih.gov As the API dissolves, the cocrystal solubility is exceeded, leading to its precipitation. nih.gov
Anti-solvent Addition : Cocrystallization can be induced by adding an "anti-solvent" to a solution containing the dissolved components. nih.gov The anti-solvent is miscible with the initial solvent but reduces the solubility of the cocrystal components, causing them to precipitate. nih.gov
Mechanochemical Synthesis
Mechanochemical methods are often lauded as green chemistry techniques because they require little to no solvent, can be faster than solution methods, and can sometimes produce crystalline phases that are not accessible from solution. nih.govrsc.org These methods use mechanical energy, such as grinding or milling, to induce solid-state transformations. nih.gov
Neat Grinding (NG) : This technique involves the grinding of a solid mixture of the cocrystal components in the absence of any liquid, typically using a mortar and pestle or a mechanical ball mill. ekb.eg The mechanical force initiates a reaction at the particle interfaces, leading to the formation of the new cocrystal phase. sysrevpharm.org
Liquid-Assisted Grinding (LAG) : LAG is a highly efficient mechanochemical technique where a small, catalytic amount of a liquid is added to the solid reactants before or during grinding. sysrevpharm.orgresearchgate.net The liquid phase can act as a lubricant and facilitate molecular transport, often dramatically increasing the rate of cocrystal formation. nih.govacs.org The cocrystals of uracil derivatives with 1,2,4,5-tetrafluoro-3,6-diiodobenzene were successfully prepared using solvent-drop grinding, a form of LAG. nih.gov
The following table provides a comparative overview of the primary cocrystallization techniques.
Interactive Data Table: Comparison of Cocrystal Synthesis Methods
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Solvent Evaporation | Slow removal of solvent from a solution of components to induce crystallization. | Good for producing high-quality single crystals; a reliable and common method. | Can be time-consuming; requires congruent solubility of components; large solvent volumes may be needed. | nih.govsysrevpharm.orgekb.eg |
| Slurry Conversion | Solution-mediated transformation of a suspension of components into the most stable cocrystal phase. | Effective for finding the most thermodynamically stable form; can be used with poorly soluble components. | Can be slow; may not yield single crystals. | nih.govnih.gov |
| Neat Grinding (NG) | Solid-state reaction induced by mechanical force (grinding, milling) without bulk solvent. | Environmentally friendly (solvent-free); rapid screening; can access unique polymorphs. | May result in amorphous material or incomplete conversion; can be difficult to monitor. | sysrevpharm.orgnih.gov |
| Liquid-Assisted Grinding (LAG) | Grinding of solid components with a catalytic amount of liquid. | Greatly accelerates reaction rates; high yields; improved crystallinity over NG; low solvent usage. | The choice of liquid can influence the polymorphic outcome. | nih.govresearchgate.net |
Biological Activities and Molecular Recognition of Uracil 5 Carboxylic Acid and Its Derivatives
Interference with Nucleic Acid Synthesis and Function
The structural analogy of uracil-5-carboxylic acid to thymine (B56734), a key component of DNA, allows it and its derivatives to interfere with nucleic acid synthesis and function. This interference can occur through several mechanisms, including acting as an antimetabolite or by being incorporated into DNA, leading to altered DNA structure and function.
For instance, 5-substituted uracils can be formed under prebiotic conditions, suggesting their potential presence on the primitive Earth. nih.gov These substituted uracils, with side chains resembling those of amino acids, could have been part of the earliest ribozymes, enhancing their catalytic activities. nih.gov This highlights the fundamental role that uracil (B121893) derivatives can play in nucleic acid function.
In modern biological systems, uracil in DNA is typically recognized and removed by DNA repair enzymes. mdpi.com However, the presence of uracil derivatives can modulate these processes. For example, the inhibition of enzymes involved in uracil-DNA repair can enhance the efficacy of antimetabolite drugs that lead to the accumulation of uracil in DNA. mdpi.com Furthermore, certain uracil derivatives have been shown to induce DNA replication stress, leading to cellular abnormalities. For example, 5-aminouracil, a thymine antagonist, can cause biphasic interphase-mitotic cells and premature chromosome condensation in root meristem cells. nih.gov
The incorporation of uracil and its halogenated derivatives into peptide nucleic acids (PNAs) has been shown to enhance the recognition of A-U pairs in double-stranded RNA (dsRNA). nih.gov This suggests a potential therapeutic application for these modified PNAs in targeting dsRNA viruses or in gene silencing technologies. nih.gov
Enzyme Inhibition and Modulation Studies
Uracil-5-carboxylic acid and its derivatives have been extensively studied for their ability to inhibit or modulate the activity of various enzymes, particularly those involved in nucleic acid metabolism.
Reverse transcriptases (RTs) are crucial enzymes for the replication of retroviruses like HIV. Uracil derivatives have shown promise as inhibitors of these enzymes. For example, novel uracil non-nucleoside derivatives have been synthesized and tested for their inhibitory activity against HIV-1 reverse transcriptase. researchgate.net Some of these compounds exhibited inhibitory potency comparable to the established drug emivirine. researchgate.net
Moloney murine leukemia virus (M-MuLV) reverse transcriptase is another well-studied viral polymerase. nih.gov Partially 5-thiolated polyuridylic acid has been identified as a potent competitive inhibitor of M-MuLV RT. nih.gov The inhibitory activity of these thiolated oligouridylic acids is dependent on their chain length. nih.gov
Uracil nucleotides are central intermediates in the synthesis of other pyrimidine (B1678525) nucleotides, which are essential building blocks for DNA and RNA. nih.gov The metabolism of uracil and its derivatives is a complex process involving multiple enzymes. For example, uracil-5-carboxylic acid can be enzymatically converted to uracil and carbon dioxide by a carboxy-lyase found in Neurospora. nih.gov
Uracil-DNA glycosylases (UDGs) are a family of enzymes that remove uracil from DNA. mdpi.com Inhibition of UDG is a promising strategy for enhancing the efficacy of certain anticancer drugs. mdpi.com
Furthermore, uracil and its derivatives can interact with enzymes beyond those directly involved in nucleic acid synthesis. For instance, uracil derivatives have been conjugated with ursolic acid to create hybrid molecules with cytotoxic activity against breast cancer cell lines. researchgate.net Molecular docking studies suggest that these hybrids may act as allosteric inhibitors of Akt kinase. researchgate.net
Nucleic Acid Interaction Mechanisms
The ability of uracil-5-carboxylic acid and its derivatives to interact with nucleic acids is not limited to their role as enzyme substrates or inhibitors. They can also participate in novel base-pairing interactions, leading to the formation of unique DNA structures.
A fascinating property of 5-carboxyuracil (caU) is its ability to engage in metal-dependent base pairing. nih.govebi.ac.uk While caU can form a standard hydrogen-bonded base pair with adenine (B156593) (A), it can also form coordination bonds with other nucleobases in the presence of specific metal ions. nih.govebi.ac.uk For example, research has demonstrated the formation of caU-Cu(II)-caU, caU-Hg(II)-T, caU-Ag(I)-C, and caU-Cu(II)-G pairs. nih.gov The presence of these metal ions significantly stabilizes DNA duplexes containing these non-canonical pairs, while destabilizing the canonical caU-A pair in the case of Cu(II). nih.govebi.ac.uk
This metal-dependent switching of base pairing partners has also been observed with other modified uracil bases. A novel N,N-dicarboxymethyl-5-aminouracil (dcaU) nucleobase, which incorporates an iminodiacetic acid ligand, can form both a hydrogen-bonded pair with adenine and a metal-mediated pair with another dcaU base in the presence of Gd(III). nih.govrsc.org The formation of the dcaU–Gd(III)–dcaU pair significantly stabilizes the DNA duplex. nih.govrsc.org
| Uracil Derivative | Pairing Partner | Metal Ion | Effect on Duplex Stability | Reference |
|---|---|---|---|---|
| 5-carboxyuracil (caU) | Adenine (A) | - | Hydrogen bonding | nih.gov |
| 5-carboxyuracil (caU) | 5-carboxyuracil (caU) | Cu(II) | Stabilized | nih.gov |
| 5-carboxyuracil (caU) | Thymine (T) | Hg(II) | Stabilized | nih.gov |
| 5-carboxyuracil (caU) | Cytosine (C) | Ag(I) | Stabilized | nih.gov |
| 5-carboxyuracil (caU) | Guanine (G) | Cu(II) | Stabilized | nih.gov |
| N,N-dicarboxymethyl-5-aminouracil (dcaU) | Adenine (A) | - | Hydrogen bonding | nih.govrsc.org |
| N,N-dicarboxymethyl-5-aminouracil (dcaU) | N,N-dicarboxymethyl-5-aminouracil (dcaU) | Gd(III) | Significantly Stabilized | nih.govrsc.org |
The ability to control DNA hybridization through metal-ion-dependent base pairing opens up exciting possibilities for the construction of novel DNA-based materials and devices. The integration of uracil derivatives like caU into DNA strands provides a powerful tool to create metallo-DNA supramolecules with unique structural and functional properties. nih.govebi.ac.uk
Role in Aptamer Synthesis and Development
Uracil-5-carboxylic acid and its derivatives are significant building blocks in the synthesis and development of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific target molecules. lmaleidykla.lt The unique properties of these modified uracil analogs contribute to the enhanced functionality and stability of aptamers.
The introduction of various chemical groups at the 5-position of the uracil ring is a key strategy for expanding the chemical diversity of aptamer libraries. nih.gov This increased diversity enhances the probability of discovering aptamers with high affinity and specificity for their targets. nih.gov For instance, derivatives of uracil-5-carboxylic acid, such as esters and amides, have been synthesized to serve as novel nucleoside analogues for aptamer construction. lmaleidykla.lt These modifications can also confer increased resistance to nucleases, which are enzymes that degrade nucleic acids, thereby improving the in vivo stability and therapeutic potential of the aptamers. nih.gov
The synthesis of these derivatives often involves the activation of the carboxylic acid group of uracil-5-carboxylic acid, followed by reaction with an appropriate alcohol or amine to form an ester or amide, respectively. lmaleidykla.ltresearchgate.net Common coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1,1'-carbonyldiimidazole (B1668759) (CDI) are utilized in these synthetic procedures. lmaleidykla.lt
The process of discovering specific aptamers, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), benefits from the inclusion of such modified nucleotides. nih.gov Aptamers are often considered "chemical antibodies" due to their high selectivity, but they offer advantages such as ease of chemical synthesis, lower cost of production, and rapid tissue penetration. nih.gov The stability of aptamers in biological fluids like human serum is a critical factor for their application in diagnostics and therapeutics. nih.gov
Table 1: Examples of Uracil-5-carboxylic Acid Derivatives in Aptamer Development
| Derivative Type | General Structure | Significance in Aptamer Synthesis | Reference |
|---|---|---|---|
| Esters | R-COO-Uracil | Increase chemical diversity, potential for enzymatic incorporation into nucleic acids. lmaleidykla.lt | lmaleidykla.lt |
| Amides | R-CONH-Uracil | Enhance molecular recognition capabilities and stability. lmaleidykla.lt | lmaleidykla.lt |
| Halogenated Uracils | X-Uracil (X=F, Cl, Br, I) | Improve hydrogen bonding and base stacking interactions in PNA-RNA triplexes. researchgate.net | researchgate.net |
Biofunctional Characterization of Oxidative DNA Damage Products (e.g., 5-Hydroxymethyluracil)
Oxidative DNA damage is a constant threat to genomic integrity, arising from reactive oxygen species (ROS) generated during normal cellular metabolism or from exposure to environmental agents. The pyrimidine bases in DNA, particularly thymine and cytosine, are susceptible to oxidative attack, leading to the formation of various lesions, including 5-hydroxymethyluracil (B14597) (5hmU).
5-Hydroxymethyluracil is a significant product of the oxidation of the methyl group of thymine. hmdb.ca It can also be formed through the deamination of 5-hydroxymethylcytosine (B124674) (5hmC), an epigenetic modification of cytosine. nih.gov The presence of 5hmU has been detected in the genomes of a wide range of organisms, from bacteriophages to mammals, indicating its potential biological relevance. hmdb.canih.gov While the precise functions of 5hmU are still under investigation, its genomic location is believed to be crucial in elucidating its roles. nih.govnih.gov To this end, methods have been developed for the selective tagging, enrichment, and genome-wide mapping of 5hmU. nih.govnih.gov
Another important class of oxidative DNA damage products includes 5-hydroxyuracil (B1221707) and 5-hydroxycytosine, which are major stable oxidation products of cytosine. nih.gov These lesions can cause mispairing during DNA replication, potentially leading to mutations if not repaired. nih.gov For example, in certain sequence contexts, dA was the primary nucleotide incorporated opposite 5-hydroxyuracil, which could result in a C-to-T transition mutation. nih.gov
The cellular response to these damaged bases involves DNA repair pathways. Uracil-DNA glycosylases (UDGs) are key enzymes that recognize and remove uracil from DNA. nih.govresearchgate.net However, the repair of oxidized uracil derivatives can be more complex. For instance, the repair of 5-formyluracil (B14596) (FoU), another oxidation product of thymine, is significantly less efficient than the repair of uracil in both E. coli and human cell extracts. utmb.edu The specific repair mechanisms for these lesions are critical for maintaining genomic stability and preventing mutagenesis. utmb.edu
Table 2: Key Oxidative DNA Damage Products Derived from Pyrimidines
| Damage Product | Precursor Base | Formation Mechanism | Potential Consequence | Reference |
|---|---|---|---|---|
| 5-Hydroxymethyluracil (5hmU) | Thymine | Oxidation of the methyl group. hmdb.ca | Altered genomic information, potential epigenetic role. nih.gov | hmdb.canih.gov |
| 5-Hydroxymethyluracil (5hmU) | 5-Hydroxymethylcytosine (5hmC) | Deamination. nih.gov | Altered genomic information, potential epigenetic role. nih.gov | nih.gov |
| 5-Hydroxyuracil | Cytosine | Oxidation followed by deamination. nih.gov | Mispairing during DNA replication, potential C-to-T mutations. nih.gov | nih.gov |
| 5-Hydroxycytosine | Cytosine | Oxidation. nih.gov | Mispairing during DNA replication, potential C-to-T and C-to-G mutations. nih.gov | nih.gov |
| 5-Formyluracil (FoU) | Thymine | Oxidation of the methyl group. utmb.edu | Mispairing and base substitution mutations. utmb.edu | utmb.edu |
Medicinal Chemistry Research and Therapeutic Potential
Exploration as a Therapeutic Agent Targeting DNA/RNA Synthesis Abnormalities
Uracil-5-carboxylic acid is intrinsically linked to the synthesis of DNA and RNA. It is an intermediate in the biosynthesis of pyrimidine (B1678525) nucleotides, which are fundamental building blocks for nucleic acids. researchgate.net The enzyme-mediated conversion of uracil-5-carboxylic acid to uracil (B121893) is a step in nucleotide metabolism. mdpi.com This inherent biological role allows it to act as a mimic for natural nucleic acid precursors, presenting an opportunity to interfere with DNA and RNA synthesis. researchgate.net
Derivatives of uracil are known to exert their biological effects by interrupting these critical cellular processes. For instance, the well-known anticancer drug 5-fluorouracil (B62378), an analogue of uracil, functions by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidine (B127349), a necessary component of DNA. mdpi.compharmacophorejournal.com This action blocks DNA replication and leads to the death of rapidly dividing cancer cells. mdpi.comdntb.gov.ua The uracil scaffold itself is preferentially utilized by tumor tissues for nucleic acid biosynthesis, making its analogues effective antimetabolites. pharmacophorejournal.com
The therapeutic strategy, therefore, involves using uracil-5-carboxylic acid as a lead structure. By modifying this core, medicinal chemists can design molecules that are recognized by the cellular machinery involved in nucleotide synthesis but ultimately disrupt the process. These analogues can act as competitive inhibitors or be incorporated into growing DNA or RNA chains, leading to chain termination and cell death. nih.gov This approach is particularly relevant for targeting diseases characterized by abnormal or rapid cell proliferation, such as cancer and viral infections.
Development of Anticancer and Antiviral Compounds Based on Uracil-5-carboxylic Acid Scaffolds
The uracil-5-carboxylic acid framework has served as a versatile scaffold for developing a wide range of therapeutic agents, particularly in the realms of oncology and virology. nih.gov The C5 position of the uracil ring is a common site for modification to generate derivatives with enhanced biological activity and specificity. nih.gov
Anticancer Compounds:
A significant strategy in anticancer drug design has been the creation of hybrid molecules that couple the uracil moiety with other bioactive pharmacophores. nih.govnih.gov This approach aims to combine the targeting ability of the uracil scaffold with the cytotoxic mechanisms of other agents. For example, hybrids of uracil derivatives with camptothecin (B557342) have shown potent antitumor activity against various cancer cell lines, including lung, liver, and colon cancer. nih.gov
Furthermore, the isosteric replacement of the carboxylic acid group at the C5 position has yielded promising anticancer candidates. A notable example is the development of 2-thiouracil-5-sulfonamide derivatives. pharmacophorejournal.com These compounds, where the carboxyl group is replaced by a sulfonamide, have demonstrated significant cytotoxic activity against liver and breast cancer cell lines. pharmacophorejournal.com The rationale is that the sulfonamide group can act as a bioisostere of the carboxylic acid, maintaining necessary interactions with biological targets while potentially improving pharmacological properties. pharmacophorejournal.comopenaccessjournals.com
Antiviral Compounds:
The development of antiviral agents has also heavily relied on modifying the uracil structure. 5-substituted uracil nucleoside analogues have shown considerable promise. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent inhibitor of Herpes Simplex Virus type-1 (HSV-1) and Varicella-Zoster Virus (VZV). nih.govmdpi.com Research has expanded to create derivatives with modified sugar moieties to improve efficacy and pharmacokinetic profiles. One such series involves uracil nucleosides with a cyclopropane (B1198618) sugar mimic, where (E)-5-halovinyluracil derivatives displayed superior anti-VZV activity compared to the standard drug acyclovir. nih.gov These compounds highlight the potential of modifying both the base and the sugar-like component to achieve potent and selective antiviral effects. nih.govnih.gov
| Derivative Class | Target | Biological Activity | Key Finding |
|---|---|---|---|
| 2-Thiouracil-5-Sulfonamides | Cancer Cells (HepG2, MCF-7) | Anticancer | Demonstrated promising cytotoxic activity, acting as isosteres of the carboxylic acid. pharmacophorejournal.com |
| Uracil-Camptothecin Hybrids | Cancer Cells (A549, BEL7402, etc.) | Anticancer | Exhibited high efficacy against a panel of cancer cell lines with low micromolar IC50 values. nih.gov |
| (E)-5-Halovinyluracil Cyclopropane Nucleosides | Varicella-Zoster Virus (VZV) | Antiviral | Showed 40-60 fold more potency against VZV clinical isolates than acyclovir. nih.gov |
| 1,2,3-Triazole-Uracil Ensembles | VEGFR-2 | Anticancer | Compound 5h showed higher growth inhibition against HeLa and HUH-7 cells than 5-Fluorouracil. nih.gov |
Investigation of Carboxylic Acid Isosteres for Enhanced Drug Candidate Properties
The carboxylic acid group, while often crucial for binding to biological targets, can present significant challenges in drug development. openaccessjournals.com These include poor metabolic stability, limited permeability across biological membranes due to its polarity and negative charge, and potential for toxicity. openaccessjournals.comrsc.org To overcome these limitations, medicinal chemists frequently employ a strategy of isosteric replacement, where the carboxylic acid is substituted with a different functional group (an isostere) that mimics its size, shape, and electronic properties while offering improved physicochemical characteristics. openaccessjournals.comnih.gov
Common isosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. openaccessjournals.comnih.govacs.org The choice of isostere is highly context-dependent, and often a panel of different replacements must be screened to identify the optimal substitution for a given drug scaffold. nih.gov
The success of isosteric replacement hinges on understanding the structure-property relationships (SPR) of the introduced functional group. nih.gov The goal is to maintain the critical interactions for biological activity while favorably altering properties like acidity, lipophilicity, and hydrogen bonding capacity. nih.govnih.gov
Tetrazoles : The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid isosteres. openaccessjournals.com It is planar, similar to a carboxylate, and its pKa is comparable to that of carboxylic acids, allowing it to exist as an anion at physiological pH. nih.govresearchgate.net However, tetrazoles are significantly more lipophilic than their carboxylate counterparts, which can be advantageous for membrane permeability. nih.govresearchgate.net They are also more resistant to metabolic degradation. nih.govresearchgate.net
Sulfonamides : The sulfonamide group can establish a similar geometry of hydrogen bonds compared to carboxylic acids, as the distance between its two oxygen atoms is analogous to that in a carboxylate. nih.govresearchgate.net While simple sulfonamides are generally weaker acids than carboxylic acids, their acidity can be tuned by adding appropriate substituents. nih.gov
Hydroxamic Acids : Hydroxamic acids are another class of isosteres that have gained attention, particularly as zinc-binding groups in enzyme inhibitors like histone deacetylase (HDAC) inhibitors. researchgate.netrsc.orgacs.org They can effectively chelate metal ions in enzyme active sites, similar to how a carboxylate might interact. acs.orgnih.gov
Replacing a carboxylic acid with an appropriate isostere can profoundly impact a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Pharmacokinetics (PK) : The journey of a drug through the body (absorption, distribution, metabolism, and excretion) is heavily influenced by its physicochemical properties. The high polarity and ionization of carboxylic acids can lead to poor absorption and limited ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. openaccessjournals.com Isosteres like tetrazoles can improve membrane penetration due to their increased lipophilicity. nih.govresearchgate.net This can lead to enhanced oral bioavailability. The pharmacokinetic profile of uracil and its analogue 5-fluorouracil is characterized by rapid elimination, which necessitates the design of derivatives with longer half-lives. mdpi.comresearchgate.net Isosteric replacement is a key strategy to achieve this by improving metabolic stability.
Pharmacodynamics (PD) : The interaction of a drug with its target is the basis of its pharmacodynamic effect. An isosteric replacement must preserve or enhance this interaction. While the primary goal is often to improve PK properties, the change in electronic distribution and hydrogen bonding capacity of the isostere can also alter target binding affinity and selectivity. nih.gov For example, a sulfonamide's non-planar nature, compared to the planar carboxylate, might lead to a different binding orientation within a receptor pocket. nih.gov
| Isostere | Key Property Change vs. Carboxylic Acid | Impact on PK/PD |
|---|---|---|
| Tetrazole | Increased lipophilicity, similar pKa, metabolically stable. nih.govresearchgate.net | Can improve membrane permeability and prolong half-life. nih.govresearchgate.net |
| Sulfonamide | Weaker acid (tunable), non-planar, similar H-bond geometry. openaccessjournals.comnih.gov | May alter binding conformation; can improve metabolic stability. |
| Hydroxamic Acid | Acts as an effective metal-chelating group. rsc.orgacs.org | Potent inhibitor of metalloenzymes (e.g., HDACs). rsc.orgacs.org |
A primary driver for employing carboxylic acid isosteres is to enhance a drug's metabolic stability. Carboxylic acids are susceptible to Phase II metabolic reactions, particularly glucuronidation, which can lead to rapid clearance from the body. rsc.org
Avoiding Rapid Metabolism : Functional groups like tetrazoles are generally resistant to the metabolic pathways that degrade carboxylic acids, such as β-oxidation or conjugation with amino acids. nih.govresearchgate.net This resistance can significantly prolong a drug's half-life, allowing for less frequent dosing and more sustained therapeutic effects.
Prodrug Strategies : In some cases, a prodrug approach is used where the carboxylic acid is temporarily masked (e.g., as an ester) to improve absorption. However, isosteric replacement offers a more fundamental solution by creating a new chemical entity that is inherently more stable. nih.gov For uracil-based drugs, where rapid catabolism by enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD) is a known issue, designing metabolically robust analogues is crucial for therapeutic success. researchgate.net
Advanced Research Applications and Methodologies
Application as a Research Tool in Nucleotide Metabolism Investigations
Uracil-5-carboxylic acid, a derivative of the pyrimidine (B1678525) nucleobase uracil (B121893), serves as a valuable research tool for elucidating the intricate pathways of nucleotide metabolism. Its structural similarity to naturally occurring intermediates allows it to be used as a probe to study the activity and specificity of enzymes involved in these pathways.
One of the key areas of investigation is its role as a substrate for various enzymes. For instance, research has demonstrated the enzymatic conversion of uracil-5-carboxylic acid to uracil and carbon dioxide. nih.gov This reaction is catalyzed by a specific carboxy-lyase, and studying this process provides insights into the decarboxylation reactions within nucleotide biosynthesis and degradation pathways. By using isotopically labeled uracil-5-carboxylic acid, researchers can trace the metabolic fate of the molecule, employing techniques such as autoradiography and chromatography to identify the resulting products and quantify enzyme kinetics. nih.gov
Furthermore, uracil nucleotides are known to be fundamental intermediates in the de novo synthesis of other pyrimidine nucleotides, which are essential building blocks for nucleic acids. nih.gov The study of uracil-5-carboxylic acid and its derivatives contributes to a deeper understanding of these biosynthetic routes. nih.gov Research into derivatives of 5-carboxyuracil, including various esters and amides, has explored their potential as inhibitors of DNA polymerases, such as those from Moloney Murine Leukemia Virus (M-MuLV) and HIV-1 reverse transcriptase. researchgate.net Interestingly, certain esters of 5-carboxyuracil have been identified as substrates for thymidine (B127349) phosphorylase, opening avenues for the enzymatic synthesis of novel modified nucleosides. researchgate.net
The analytical methods employed in these investigations are crucial for obtaining precise and reliable data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the simultaneous quantification of uracil, its metabolites, and related therapeutic drugs like 5-fluorouracil (B62378) in biological samples. nih.govwindows.net These methods allow for the detailed analysis of metabolic pathways and the assessment of enzyme activity, such as that of dihydropyrimidine (B8664642) dehydrogenase (DPD), which is critical for the metabolism of fluoropyrimidine-based chemotherapy drugs. nih.gov
Integration into High-Throughput Screening Assays
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic agents. nih.govagilent.com While specific HTS campaigns solely focused on uracil-5-carboxylic acid monohydrate are not extensively documented in publicly available literature, the principles of HTS are readily applicable to this compound and its derivatives for the discovery of novel modulators of nucleotide metabolism and other biological processes.
HTS assays can be broadly categorized as biochemical or cell-based. nih.gov For uracil-5-carboxylic acid, a biochemical HTS assay could be designed to identify inhibitors or activators of enzymes that metabolize it, such as the aforementioned carboxy-lyase. nih.gov Such an assay would typically involve incubating the enzyme with uracil-5-carboxylic acid and a library of test compounds in a multi-well plate format. The enzymatic activity could be monitored using various detection methods, including fluorescence, luminescence, or absorbance, to identify compounds that alter the rate of product formation. researchgate.net
Cell-based HTS assays offer the advantage of screening compounds in a more physiologically relevant context. A cell-based assay could be developed using engineered cell lines where a reporter gene is linked to a metabolic pathway involving uracil or its derivatives. For instance, cells could be designed to produce a fluorescent or luminescent signal in response to the modulation of a specific enzyme or receptor that interacts with uracil-5-carboxylic acid. This would allow for the screening of compound libraries to identify those that affect the signaling pathway. nih.gov
The technical workflow for a typical HTS campaign involves several stages, from assay development and optimization to primary screening, hit confirmation, and lead optimization. researchgate.net The miniaturization and automation of these processes are key to the efficiency of HTS. agilent.com
Table 1: Potential High-Throughput Screening Strategies for Uracil-5-Carboxylic Acid
| Assay Type | Target | Principle | Potential Application |
| Biochemical | Uracil-5-Carboxylate (B88723) Decarboxylase | Measure the conversion of uracil-5-carboxylic acid to uracil. | Identify inhibitors for potential antimicrobial or anticancer applications. |
| Cell-Based | Dihydropyrimidine Dehydrogenase (DPD) | Monitor the metabolic activity of DPD in cells treated with uracil-5-carboxylic acid. | Screen for compounds that modulate DPD activity to predict and mitigate toxicity of fluoropyrimidine drugs. |
| Reporter Gene | Pyrimidinergic Receptors | Genetically engineered cells expressing a pyrimidinergic receptor coupled to a reporter gene (e.g., luciferase). | Identify agonists or antagonists of these receptors for neurological or inflammatory disorders. nih.gov |
Research on Advanced Analytical Sensing Platforms Utilizing Uracil-5-carboxylic Acid (e.g., Nanoparticle-Based Sensing)
The development of sensitive and selective analytical platforms for the detection of biologically relevant molecules is a significant area of research. While specific sensors for uracil-5-carboxylic acid are still emerging, the principles of nanoparticle-based sensing have been successfully applied to similar molecules, suggesting a promising avenue for future development.
Nanoparticles, particularly those made of gold or silver, exhibit unique optical and electronic properties that make them ideal for sensing applications. mdpi.com Carboxylic acid-capped silver nanoparticles, for example, have been utilized as colorimetric sensors for metal ions. mdpi.com This same principle can be adapted for the detection of organic molecules like uracil-5-carboxylic acid. The interaction between the target molecule and the nanoparticle surface can induce a change in the nanoparticles' aggregation state, leading to a detectable color change or a shift in the surface plasmon resonance peak.
Electrochemical sensors modified with nanoparticles represent another powerful approach. For instance, screen-printed graphite (B72142) electrodes modified with CuFe₂O₄ nanoparticles have been developed for the sensitive determination of the anticancer drug 5-fluorouracil, a derivative of uracil. nih.govresearchgate.netiapchem.org These modified electrodes exhibit enhanced electrochemical activity, leading to a lower detection limit and improved sensitivity. nih.govresearchgate.net A similar strategy could be employed for uracil-5-carboxylic acid, where the nanoparticles facilitate the electrochemical oxidation or reduction of the molecule, providing a measurable signal proportional to its concentration.
Table 2: Potential Nanoparticle-Based Sensing Platforms for Uracil-5-Carboxylic Acid
| Sensing Platform | Nanomaterial | Detection Principle | Potential Advantages |
| Colorimetric Sensor | Gold or Silver Nanoparticles | Change in color upon interaction with the analyte. | Simple, cost-effective, and allows for visual detection. mdpi.com |
| Electrochemical Sensor | Metal Oxide Nanoparticles (e.g., CuFe₂O₄) on an electrode | Measures the change in electrical current upon electrochemical reaction of the analyte. | High sensitivity, low detection limits, and potential for miniaturization. nih.govresearchgate.netiapchem.org |
| Fluorescence-Based Sensor | Quantum Dots | Quenching or enhancement of fluorescence upon binding of the analyte. | High sensitivity and multiplexing capabilities. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Gold or Silver Nanoparticles | Enhancement of the Raman signal of the analyte adsorbed on the nanoparticle surface. | Provides a molecular fingerprint for high specificity. |
The functionalization of nanoparticles with specific recognition elements, such as antibodies or aptamers that bind to uracil-5-carboxylic acid, could further enhance the selectivity of these sensing platforms. nih.gov
Studies on Solid-State Desolvation and Phase Transitions in Uracil-Based Hydrates
The solid-state properties of pharmaceutical compounds, including their hydration and desolvation behavior, are of critical importance as they can significantly impact stability, solubility, and bioavailability. While specific studies on the solid-state desolvation and phase transitions of this compound are not widely reported, research on uracil and its derivatives provides a framework for understanding these phenomena.
The hydration state of a molecule refers to the presence of water molecules within its crystal lattice. This compound, by definition, contains one water molecule per molecule of the acid. The removal of this water of hydration, a process known as desolvation, can lead to the formation of an anhydrous form or a different hydrate (B1144303) phase. This transition can be induced by changes in temperature or relative humidity.
The study of such phase transitions often involves thermal analysis techniques such as thermogravimetric analysis (TGA), which measures changes in mass as a function of temperature, and differential scanning calorimetry (DSC), which detects heat flow associated with phase transitions. X-ray powder diffraction (XRPD) is another crucial technique used to identify the different crystalline forms (polymorphs) that may arise during desolvation.
Research on uracil itself has shown that hydrogen bonding with water molecules plays a significant role in its excited-state dynamics and deactivation pathways. nih.gov While this research focuses on the photophysical properties in solution, it highlights the importance of water-uracil interactions, which are also central to the stability of the hydrated crystal structure. The study of the solid-state properties of this compound would provide valuable information on its physical stability and how it might behave during manufacturing and storage.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for uracil-5-carboxylic acid monohydrate, and how is its purity validated?
- Methodology : Synthesis typically involves enzymatic oxidation of 5-formyluracil using thymine 7-hydroxylase ( ) or chemical modification of uracil derivatives. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Crystallographic refinement using SHELX software (e.g., SHELXL) ensures structural accuracy via X-ray diffraction data .
Q. How can researchers quantify this compound in biological samples with high sensitivity?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering detection limits in the parts-per-billion (ppb) range. Sample preparation requires tissue homogenization (≥100 mg animal tissue or ≥200 mg plant tissue), stabilization at -80°C, and triplicate analysis to ensure reproducibility. Internal standards and calibration curves are critical for accuracy ( ).
Q. What crystallographic methods are suitable for resolving the structure of this compound?
- Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely adopted. Data collection involves monochromatic radiation and cryogenic cooling to minimize radiation damage. Hydrogen bonding patterns and hydration effects are analyzed via electron density maps, with refinement statistics (R-factors) validating model precision .
Advanced Research Questions
Q. How does the redox behavior of this compound compare to its sulfur- and selenium-containing analogs?
- Methodology : Cyclic voltammetry and density functional theory (DFT) simulations compare redox potentials. Studies show that 2-selenouracil-5-carboxylic acid exhibits lower reduction potentials than sulfur analogs due to selenium’s higher polarizability. These differences inform its role in oxidative stress pathways and nucleic acid repair mechanisms ().
Q. What experimental approaches resolve contradictions in reported hydration effects on the compound’s physicochemical properties?
- Methodology : Controlled humidity experiments coupled with thermogravimetric analysis (TGA) assess water loss kinetics. Cloud condensation nuclei (CCN) activity assays (e.g., at supersaturation levels of 0.11–0.32%) reveal hydration-dependent solubility and aerosol formation potential. Discrepancies arise from solvent choice (methanol vs. aqueous) during particle generation ().
Q. How does this compound influence nucleic acid metabolism under oxidative stress conditions?
- Methodology : Isotopic labeling (e.g., ¹³C/¹⁵N) tracks incorporation into RNA/DNA repair intermediates. Knockout cell models (e.g., uracil-DNA glycosylase-deficient lines) quantify mutagenesis rates via next-generation sequencing. LC-MS/MS profiles correlate metabolite levels with oxidative damage markers like 8-oxoguanine ( ).
Q. What strategies optimize the experimental phasing of uracil-5-carboxylic acid derivatives in macromolecular crystallography?
- Methodology : Anomalous scattering techniques (e.g., SAD/MAD) using selenomethionine derivatives or heavy-atom soaks (e.g., Hg, Pt) enhance phase resolution. SHELXC/D/E pipelines automate data processing, prioritizing high-resolution datasets (≤1.5 Å) and twin refinement for challenging crystals ( ).
Data Analysis & Contradiction Management
Q. How should researchers address variability in reported LC-MS/MS quantification results across studies?
- Methodology : Standardize protocols using certified reference materials (CRMs) and cross-validate with orthogonal techniques like capillary electrophoresis. Batch effects are minimized via randomized sample runs and blank subtraction. Contradictions often stem from matrix effects (e.g., ion suppression in plasma), requiring matrix-matched calibration .
Q. What statistical frameworks are recommended for reconciling divergent crystallographic data on hydration site occupancy?
- Methodology : Bayesian refinement (e.g., PHENIX) quantifies uncertainty in water molecule placement. Multi-crystal datasets improve occupancy estimates, while molecular dynamics simulations (MD) validate hydration stability. Discrepancies may arise from radiation damage during data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
